3-Iodopyridine

Catalog No.
S749640
CAS No.
1120-90-7
M.F
C5H4IN
M. Wt
205 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodopyridine

CAS Number

1120-90-7

Product Name

3-Iodopyridine

IUPAC Name

3-iodopyridine

Molecular Formula

C5H4IN

Molecular Weight

205 g/mol

InChI

InChI=1S/C5H4IN/c6-5-2-1-3-7-4-5/h1-4H

InChI Key

XDELKSRGBLWMBA-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)I

Canonical SMILES

C1=CC(=CN=C1)I

Studies have shown that 3-iodopyridine can be used as a key starting material for the synthesis of various alkaloids, including:

  • Theonelladins C and D: These alkaloids exhibit promising anti-tumor properties and are being investigated for their potential in cancer treatment [].
  • Niphatesine C: This compound displays significant anti-inflammatory activity, making it a potential candidate for treating inflammatory diseases [].
  • Xestamine D: This alkaloid exhibits potent antifungal activity and could be explored for the development of novel antifungal drugs [].

These findings highlight the valuable role of 3-iodopyridine as a building block in the synthesis of structurally complex and potentially bioactive pyridine alkaloids.

Other Potential Applications

While the synthesis of pyridine alkaloids is a major application of 3-iodopyridine in research, there are other potential avenues of exploration.

One study investigated the use of 3-iodopyridine derivatives as hydrogen acceptors in enzymatic reactions []. These modified molecules could potentially serve as tools for studying enzymatic activity and understanding the mechanisms of these crucial biological processes.

3-Iodopyridine is an organic compound with the molecular formula C5_5H4_4IN and a CAS number of 1120-90-7. It features a pyridine ring substituted with an iodine atom at the third position. This compound is characterized by its pale yellow appearance and is soluble in organic solvents such as ethanol and acetone. 3-Iodopyridine is notable for its utility in various chemical synthesis processes due to the reactivity of the iodine atom, which can participate in nucleophilic substitution reactions and cross-coupling reactions .

  • Nucleophilic Substitution Reactions: The iodine atom is a good leaving group, making 3-iodopyridine an excellent substrate for nucleophilic aromatic substitution reactions. This property allows for the introduction of various nucleophiles, resulting in diverse products .
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with boronic acids, leading to the formation of biaryl compounds. This method is particularly useful in synthesizing complex organic molecules .
  • Electrophilic Aromatic Substitution: The presence of the iodine substituent can enhance electrophilic aromatic substitution, allowing for further functionalization of the pyridine ring .

Research indicates that 3-iodopyridine exhibits biological activity that may be relevant in medicinal chemistry. Its derivatives have been studied for potential applications as pharmaceuticals, particularly in the development of anti-cancer agents and other therapeutic compounds. The biological activity often correlates with its ability to interact with biological targets due to its structural properties .

Several methods exist for synthesizing 3-iodopyridine:

  • Direct Halogenation: One common method involves the direct iodination of pyridine using iodine or iodine monochloride under controlled conditions, which introduces the iodine atom at the desired position .
  • Cross-Coupling Reactions: Another approach utilizes palladium-catalyzed cross-coupling reactions involving precursors like 3-bromopyridine and organoiodides or organometallic reagents .
  • Metal-Free Methods: Recent advancements have introduced metal-free methods for synthesizing iodopyridines through various coupling strategies, which are advantageous for reducing metal contamination in final products .

3-Iodopyridine finds applications across various fields:

  • Organic Synthesis: It serves as an important building block in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling and substitution reactions .
  • Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects, making it a valuable compound in drug discovery and development processes .
  • Material Science: It can also be used in developing functional materials, such as sensors or catalysts due to its unique electronic properties .

Studies have shown that 3-iodopyridine interacts with various biological molecules, which can influence its pharmacological properties. These interactions are crucial for understanding how this compound may act as a drug candidate or as part of a larger molecular framework. Investigations into its binding affinity and mechanism of action continue to provide insights into its potential therapeutic uses .

Several compounds share structural similarities with 3-iodopyridine, including:

Compound NameStructure TypeUnique Features
2-IodopyridineIodinated pyridineIodine at position 2; different reactivity
4-IodopyridineIodinated pyridineIodine at position 4; distinct electronic effects
3-BromopyridineBrominated pyridineBromine instead of iodine; different reactivity
2-ChloropyridineChlorinated pyridineChlorine substituent; varied chemical behavior

Uniqueness of 3-Iodopyridine: The presence of iodine at the third position provides distinct reactivity patterns compared to its brominated or chlorinated counterparts. This unique positioning allows for specific nucleophilic substitutions and cross-coupling reactions that may not be possible with other halogens.

Finkelstein Reaction for Halogen Exchange

The aromatic Finkelstein reaction provides a robust pathway for synthesizing 3-iodopyridine from 3-bromopyridine. As detailed by , this copper-catalyzed halogen exchange employs sodium iodide (2 equiv), copper(I) iodide (5 mol%), and N,N'-dimethylethylenediamine (10 mol%) in anhydrous 1,4-dioxane at 110°C under argon. The reaction achieves a 98% yield after 18 hours, with purity confirmed via recrystallization. Critical parameters include:

ParameterValue
Temperature110°C
CatalystCuI (5 mol%)
LigandDMEDA (10 mol%)
Solvent1,4-Dioxane
Yield98%

This method outperforms traditional approaches by minimizing byproducts like 3,5-dibromopyridine, which forms at higher bromine ratios. The protocol’s scalability is evidenced by its adaptation to 2,2′-bipyridine systems, where EDTA washes remove residual copper.

Microwave-Assisted and Solvent-Free Coupling Strategies

Microwave irradiation significantly accelerates 3-iodopyridine’s incorporation into complex architectures. For instance, Pd/Cu-mediated direct heteroarylation of ketones with 3-iodopyridine under microwave conditions (130°C, 10 min) achieves 85% conversion. Similarly, solvent-free three-component reactions between 2-aminopyridine, benzaldehydes, and phenols yield N-heteroaryl-arylmethyl phenols in 40–97% yields within 30 minutes. Key advantages include:

  • Reduced reaction times: Microwave protocols complete in minutes vs. hours for conventional heating.
  • Enhanced selectivity: Cu nanoparticles suppress homocoupling, favoring cross-coupled products.
  • Green chemistry alignment: Solvent-free conditions minimize waste.

Notably, 3-iodopyridine’s reactivity in these systems stems from its moderate C–I bond dissociation energy (≈45 kcal/mol), enabling efficient radical generation under UV light.

Solid-Phase Synthesis and Purification Techniques

Solid-phase methods enable traceless synthesis of 3-iodopyridine derivatives. A Friedländer protocol on Wang resin produces thiazolo[4,5-b]pyridines via cyclization of cyanocarbonimidodithioates with α-halo ketones, followed by microwave-assisted annulation. Post-synthetic oxidation and nucleophilic substitution yield final products with >90% purity without chromatography. Comparative studies show halogen bonds (C–I···N, RXB = 0.80–0.88) act as secondary interactions in 3-iodopyridinium salts, directing crystal packing despite dominant electrostatic forces.

XLogP3

1.8

LogP

1.8 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1120-90-7

Wikipedia

3-Iodopyridine

Dates

Modify: 2023-08-15
Lee & Morandi. Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides. Nature Chemistry, doi: 10.1038/s41557-018-0078-8, published online 6 August 2018

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